N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride

Catalog No.
S539178
CAS No.
M.F
C22H21Cl2N7O
M. Wt
470.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4...

Product Name

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride

IUPAC Name

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride

Molecular Formula

C22H21Cl2N7O

Molecular Weight

470.4 g/mol

InChI

InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H/t17-;/m1./s1

InChI Key

AQSJYIVIWBIHOU-UNTBIKODSA-N

SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl

Solubility

Soluble in DMSO

Synonyms

PF-06446846 hydrochloride

Canonical SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl

Isomeric SMILES

C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl

Description

The exact mass of the compound PF-06446846 hydrochloride is 469.1185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

PF-06446846 hydrochloride functions as a selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that regulates low-density lipoprotein cholesterol (LDL-C) levels in the blood. It binds to LDL receptors on liver cells, promoting their degradation and hindering LDL-C clearance from the bloodstream [].

PF-06446846 hydrochloride acts by inducing ribosomes to stall during the translation process of PCSK9 protein synthesis, specifically around codon 34 []. This stalling disrupts the production of functional PCSK9, leading to lower PCSK9 levels and potentially increased LDL receptor activity.

In Vitro Studies

Studies on human hepatoma cells (Huh7 cells) have shown that PF-06446846 hydrochloride effectively inhibits PCSK9 secretion with a half-maximal inhibitory concentration (IC50) of 0.3 μM []. This indicates its potential for reducing PCSK9 levels in laboratory settings.

N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride, also known as PF-06446846, is a complex organic compound characterized by its intricate structure featuring multiple heterocyclic rings. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of oncology and other diseases influenced by cellular signaling pathways. With a molecular weight of approximately 433.9 g/mol, it contains functional groups that enhance its biological activity and solubility properties .

PF-06446846 hydrochloride inhibits PCSK9 by inducing ribosomes to stall during its translation process around codon 34 []. This stalling disrupts the production of mature PCSK9 protein, leading to decreased PCSK9 levels and increased LDL receptor activity, ultimately lowering blood cholesterol levels [].

Typical for amides and heterocycles, including:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Cyclization Reactions: The triazole ring can engage in cyclization reactions under specific conditions to form more complex structures or derivatives .

PF-06446846 has demonstrated significant biological activity, particularly as an inhibitor of certain protein interactions involved in cancer cell proliferation. It has been studied for its effects on:

  • Cancer Cell Lines: Exhibiting cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
  • Protein Kinase Inhibition: It may inhibit specific kinases involved in cellular signaling pathways that regulate growth and survival of cancer cells .
  • Anti-inflammatory Properties: Preliminary studies indicate potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The synthesis of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide involves several steps:

  • Formation of Intermediate Compounds: Starting from 4-(triazolo[4,5-b]pyridin-3-yl)benzoic acid, various intermediates are synthesized through coupling reactions involving chloropyridine and piperidine derivatives.
  • Amidation Reaction: The final step typically involves an amidation reaction where the intermediate is reacted with a piperidine derivative in the presence of activating agents like oxalyl chloride to form the desired amide product .
  • Purification: The crude product undergoes purification processes such as recrystallization or chromatography to yield pure PF-06446846 hydrochloride.

The primary applications of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide include:

  • Pharmaceutical Development: As a lead compound in drug development targeting cancer and inflammatory diseases.
  • Research Tool: Utilized in biochemical research to study protein interactions and cellular signaling pathways.

Interaction studies have shown that PF-06446846 can bind specifically to target proteins involved in cancer progression. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities between PF-06446846 and target proteins.
  • Cellular Assays: To evaluate the effects of PF-06446846 on cell viability and proliferation in various cancer models .

Several compounds share structural similarities with N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(4-piperidin-3-ylphenyl)-6-(trifluoromethyl)pyridine-3-carboxamidePiperidine ring; trifluoromethyl groupAnticancer properties
4-chloro-N-[4-pyrrolidin-3-yphenyl]benzamideSimilar benzamide structure; different substituentsAnti-inflammatory effects
4-methylsulfanyl-N-[4-(2R)-morpholin-2-yphenyl]benzamideMorpholine ring; methylsulfanyl groupAnticancer activity

Uniqueness

The uniqueness of N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide lies in its specific combination of heterocycles and functional groups that enhance its selectivity and potency against targeted proteins involved in disease pathways compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

469.1184637 g/mol

Monoisotopic Mass

469.1184637 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

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